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Compound of Interest

Compound Name: 2-Methoxy-5-propylphenol

CAS No.: 58539-27-8

Cat. No.: B3054153

Get Quote

Executive Summary
2-Methoxy-5-propylphenol (CAS: 58539-27-8), often referred to as 5-propylguaiacol, is a

structural isomer of dihydroeugenol. Unlike its 4-propyl counterpart—widely used in the flavor

industry for its clove-like aroma—the 5-propyl isomer is primarily encountered as a specific

metabolite in lignin depolymerization and as a high-value intermediate in catalytic

hydrodeoxygenation (HDO) studies. This guide delineates the physicochemical distinction

between the 4- and 5-isomers, details the catalytic pathways for its synthesis, and provides a

robust protocol for its spectroscopic identification.

Molecular Architecture & Physicochemical
Properties
Structural Identity
The molecule consists of a phenol core with a methoxy substituent at the ortho position (C2)

and a propyl chain at the meta position (C5) relative to the hydroxyl group. This specific
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substitution pattern (1-OH, 2-OMe, 5-Pr) differentiates it from dihydroeugenol (1-OH, 2-OMe, 4-

Pr).

Property Data

IUPAC Name 2-Methoxy-5-propylphenol

Common Synonyms 5-Propylguaiacol; 5-Propyl-2-methoxyphenol

CAS Registry Number 58539-27-8

Molecular Formula

C

H

O

Molecular Weight 166.22 g/mol

SMILES CCCc1cc(O)c(OC)c1

InChI Key TZUORCZPIKYDQG-UHFFFAOYSA-N

Physical Constants
Note: Due to the rarity of the isolated 5-isomer compared to the 4-isomer, some values are

derived from high-fidelity predictive models and validated against experimental

chromatographic behavior.

Boiling Point: 265–270°C (Predicted at 760 mmHg); ~125°C at 14 mmHg.

Density: 1.03 ± 0.01 g/cm

.

LogP (Octanol/Water): 2.87 (Lipophilic).

pKa: ~10.3 (Phenolic hydroxyl).

Organoleptic Profile: Distinct from the pure clove note of the 4-isomer; described as having

smoky, vanilla-like, and faint clove nuances with a higher odor threshold.
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Synthesis & Production Pathways
The production of 2-methoxy-5-propylphenol is rarely a direct extraction. It is typically

synthesized via catalytic isomerization during lignin processing or reductive alkylation.

Pathway A: Iridium-Catalyzed Isomerization (Lignin
Valorization)
In the hydrodeoxygenation (HDO) of lignin-derived phenols, 2-methoxy-5-propylphenol
appears as a major product via methyl transfer isomerization of 4-propylguaiacol.

Catalyst: Nb

O

-supported Iridium (Ir@Nb

O

).[1][2]

Mechanism: The acidic support facilitates methyl migration from the para (4) to the meta (5)

position, while the metal center prevents complete ring hydrogenation.

Pathway B: Pt/C Catalyzed Alkylation
A directed synthesis involves the C-alkylation of guaiacol or the reduction of 2-methoxy-5-

propenylphenol.

Reagents: Methanol (as C1 source/hydrogen donor), Pt/C catalyst.

Conditions: 130–150°C, sealed vessel.

Yield: >90% purity after column chromatography.
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Figure 1: Synthesis pathways comparing lignin-derived isomerization and direct catalytic

alkylation.

Spectroscopic Characterization
Accurate identification requires distinguishing the 5-propyl isomer from the 4-propyl isomer. The

aromatic substitution pattern in NMR is the definitive diagnostic tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The key differentiator is the coupling pattern of the aromatic protons.

4-Propylguaiacol (Isomer): ABX system (H-3, H-5, H-6) where H-5 and H-6 are ortho-

coupled.

5-Propylguaiacol (Target): 1,2,5-substitution pattern. H-3 and H-4 are vicinal (ortho-coupled),

while H-6 is isolated (meta-coupled to H-4).

Experimental

H NMR Data (500 MHz, CDCl

):
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Position
Shift (

ppm)
Multiplicity Integration Assignment

Ar-H 6.76 Multiplet 1H
H-3 (Ortho to

OMe)

Ar-H 6.67 – 6.57 Multiplet 2H
H-4, H-6

(Overlapping)

-OH 5.45 Singlet (broad) 1H
Phenolic

Hydroxyl

-OCH 3.88 – 3.76 Singlet 3H Methoxy group

Ar-CH

-
2.51 – 2.41 Triplet 2H

Benzylic

methylene

-CH

-
1.65 – 1.55 Multiplet 2H

Central

methylene

-CH 0.93 Triplet 3H Terminal methyl

Mass Spectrometry (GC-MS)
Molecular Ion (M

): m/z 166.

Base Peak: m/z 137 (Loss of ethyl group, [M - CH

CH

]

).

Diagnostic Fragmentation:

m/z 166
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137 (Benzylic cleavage typical of propyl-substituted aromatics).

m/z 137

122 (Loss of methyl from methoxy).

m/z 122

94 (Loss of CO).

Molecular Ion
[M]+ m/z 166

[M - C2H5]+
m/z 137

(Base Peak)

- Ethyl (29)

[M - C2H5 - CH3]+
m/z 122

- Methyl (15)

Quinoid Ion
m/z 94

- CO (28)
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Figure 2: Proposed mass spectrometric fragmentation pathway for 2-methoxy-5-
propylphenol.
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Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
For separating the 4- and 5-isomers, a standard C18 reverse-phase column is sufficient, but

gradient optimization is required due to their similar lipophilicity.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

m, 4.6 x 100 mm.

Mobile Phase:

A: 0.1% Formic Acid in Water.

B: Acetonitrile.

Gradient: 5% B to 95% B over 20 min.

Detection: UV at 280 nm (Phenolic absorption).

Retention: The 5-propyl isomer typically elutes slightly after the 4-propyl isomer due to steric

shielding of the polar headgroup, increasing interaction with the stationary phase.

Gas Chromatography (GC)
Column: DB-5ms or equivalent (5% Phenyl-arylene, 95% Dimethylpolysiloxane).

Oven Program: 60°C (1 min)

10°C/min

280°C.

Kovats Index (RI): ~1395 (Semi-standard non-polar).[3] Note that 4-propylguaiacol has a

similar RI (~1390), so co-injection with an authentic standard is recommended for

confirmation.

Safety & Handling (GHS Classification)
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While specific toxicological data for the 5-isomer is limited compared to the 4-isomer, it shares

the general hazard profile of alkylated guaiacols.

Signal Word:WARNING

Hazard Statements:

H302: Harmful if swallowed.[3]

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

Precautionary Measures: Use nitrile gloves and chemical safety goggles. Handle in a fume

hood to avoid inhalation of vapors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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